molecular formula C9H7BrN2 B15250059 5-(Bromomethyl)phthalazine

5-(Bromomethyl)phthalazine

Cat. No.: B15250059
M. Wt: 223.07 g/mol
InChI Key: FLMOIUNCEVHIJR-UHFFFAOYSA-N
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Description

5-(Bromomethyl)phthalazine is a chemical compound that belongs to the class of phthalazine derivatives. Phthalazine, also known as benzo-orthodiazine, is a bicyclic heterocycle consisting of a benzene ring fused with a pyridazine ring. The presence of two adjacent nitrogen atoms in the phthalazine ring makes it unique and rare in nature. Phthalazine derivatives are known for their significant biological activities and pharmacological properties .

Preparation Methods

The synthesis of 5-(Bromomethyl)phthalazine typically involves the bromination of phthalazine derivatives. One common method is the reaction of phthalazine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs at the methyl group attached to the phthalazine ring, resulting in the formation of this compound .

Chemical Reactions Analysis

5-(Bromomethyl)phthalazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines, thiols, or alkoxides. For example, the reaction with sodium azide can lead to the formation of 5-(Azidomethyl)phthalazine.

    Oxidation Reactions: The methyl group in this compound can be oxidized to form the corresponding carboxylic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Scientific Research Applications

5-(Bromomethyl)phthalazine has various scientific research applications, including:

Comparison with Similar Compounds

5-(Bromomethyl)phthalazine can be compared with other phthalazine derivatives and similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromomethyl group, which imparts distinct reactivity and biological activity compared to other phthalazine derivatives.

Properties

Molecular Formula

C9H7BrN2

Molecular Weight

223.07 g/mol

IUPAC Name

5-(bromomethyl)phthalazine

InChI

InChI=1S/C9H7BrN2/c10-4-7-2-1-3-8-5-11-12-6-9(7)8/h1-3,5-6H,4H2

InChI Key

FLMOIUNCEVHIJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=NC=C2C(=C1)CBr

Origin of Product

United States

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